Toluidine red
Overview
Description
Pigment Red 3, also known as C.I. Pigment Red 3, is a synthetic organic pigment widely used in various industries for its vibrant red color. It is primarily used in the production of inks, paints, plastics, and cosmetics. The compound is known for its excellent color strength, lightfastness, and stability, making it a popular choice for applications requiring long-lasting and vivid coloration.
Mechanism of Action
Target of Action
Toluidine Red is primarily used as a pigment, and its target is the medium it is mixed with, such as oil paints . It imparts a dark red color to the medium . In a biological context, this compound has been used in biodegradation studies, where it serves as the sole source of carbon and energy for certain bacteria, such as the halophilic Halomonas strain Gb .
Mode of Action
The compound consists of a 2-naphthol group linked to a 2-nitro-4-methylphenyl substituent . When used as a pigment, this compound interacts with the medium, imparting its color. It suffers from "insufficient lightfastness and bleeding when incorporated into a paint system" . In biodegradation studies, the Halomonas strain Gb bacterium breaks down the this compound, using it as a source of carbon and energy .
Biochemical Pathways
In the context of biodegradation, the halomonas strain gb bacterium likely employs a series of enzymatic reactions to break down the this compound and utilize it as a source of carbon and energy .
Pharmacokinetics
Its solubility in water is low , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to enter a biological system.
Result of Action
When used as a pigment, the primary result of this compound’s action is the imparting of a dark red color to the medium . In biodegradation studies, the action of this compound results in its breakdown and utilization as a source of carbon and energy for the Halomonas strain Gb bacterium .
Biochemical Analysis
Biochemical Properties
It is known that the compound is poorly soluble in pure water but dissolves well in acidic water due to the formation of ammonium salts . This suggests that Toluidine Red may interact with various enzymes, proteins, and other biomolecules in a pH-dependent manner.
Cellular Effects
It has been reported that this compound can cause damage to the cell wall and reduce cell motility . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can cause damage to the cell wall and reduce cell motility . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been reported that the compound can cause damage to the cell wall and reduce cell motility . This suggests that the effects of this compound may change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It has been reported that the compound can cause damage to the cell wall and reduce cell motility . This suggests that the effects of this compound may vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It has been reported that the compound can cause damage to the cell wall and reduce cell motility . This suggests that this compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels.
Transport and Distribution
It has been reported that the compound can cause damage to the cell wall and reduce cell motility . This suggests that this compound may be transported and distributed within cells and tissues in a manner that affects its localization or accumulation.
Subcellular Localization
It has been reported that the compound can cause damage to the cell wall and reduce cell motility . This suggests that this compound may be localized to specific subcellular compartments or organelles, potentially affecting its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Red 3 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aniline derivative, to form the azo pigment.
The reaction conditions, including temperature, pH, and reaction time, are carefully controlled to ensure the desired pigment properties. Industrial production methods often involve continuous processes to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pigment Red 3 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Pigment Red 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying azo pigments and their reactions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, plastics, and printing inks.
Comparison with Similar Compounds
Similar Compounds
Pigment Red 170: Another azo pigment with similar applications but different color properties.
Pigment Red 146: Known for its bluish-red hue and used in similar industrial applications.
Pigment Red 177: A high-performance pigment with excellent lightfastness and heat stability.
Uniqueness of Pigment Red 3
Pigment Red 3 is unique due to its specific shade of red, excellent color strength, and stability. Its versatility in various applications, from inks to plastics, makes it a valuable compound in the pigment industry. Additionally, its relatively simple synthesis and cost-effectiveness contribute to its widespread use.
Properties
IUPAC Name |
1-[(4-methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-14(15(10-11)20(22)23)18-19-17-13-5-3-2-4-12(13)7-9-16(17)21/h2-10,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFVRXUOSPRRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Record name | C.I. PIGMENT RED 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20921 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021226, DTXSID10859728 | |
Record name | C.I. Pigment Red 3 | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10859728 | |
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Molecular Weight |
307.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-red to red powder or solid. (NTP, 1992), Dry Powder, Yellowish-red to red solid; [CAMEO] | |
Record name | C.I. PIGMENT RED 3 | |
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URL | https://cameochemicals.noaa.gov/chemical/20921 | |
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Record name | 2-Naphthalenol, 1-[2-(4-methyl-2-nitrophenyl)diazenyl]- | |
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Record name | C.I. Pigment Red 3 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Slightly soluble in ethanol and xylene; poorly soluble in ethers and ketones., Slightly soluble in water(0.8 g/L) ethanol(0.7 g/L), ethylene glycol methyl ether(0.9 g/L), acetone, and benzene; very soluble in mineral spirits, aromatic hydrocarbons and plasticizers. | |
Record name | C.I. PIGMENT RED 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20921 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | C.I. PIGMENT RED 3 | |
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Density |
1.37 to 1.50 g/cu cm | |
Record name | C.I. PIGMENT RED 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4357 | |
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Color/Form |
Yellowish red solid, Hue varies considerably with particle size and therefore several shades are commercially available. | |
CAS No. |
2425-85-6 | |
Record name | C.I. PIGMENT RED 3 | |
Source | CAMEO Chemicals | |
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Record name | Toluidine red | |
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Record name | C.I. Pigment Red 3 | |
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Record name | 2-Naphthalenol, 1-[2-(4-methyl-2-nitrophenyl)diazenyl]- | |
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Record name | C.I. Pigment Red 3 | |
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Record name | 1-(4-methyl-2-nitrophenylazo)-2-naphthol | |
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Record name | PIGMENT RED 3 | |
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Record name | C.I. PIGMENT RED 3 | |
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Melting Point |
518 to 522 °F (NTP, 1992), 270 to 272 °C | |
Record name | C.I. PIGMENT RED 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20921 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | C.I. PIGMENT RED 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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